molecular formula C16H17N5 B13220314 N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine

Cat. No.: B13220314
M. Wt: 279.34 g/mol
InChI Key: CEYPZEFLQMQHJJ-UHFFFAOYSA-N
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Description

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine typically involves the coupling of isoquinoline derivatives with pyrimidine precursors. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . For example, the reaction between isoquinoline-8-boronic acid and 2,4-dichloropyrimidine in the presence of a palladium catalyst can yield the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation can also enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(Isoquinolin-8-yl)-N2-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, ammonia

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

4-N-isoquinolin-8-yl-2-N-propylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H17N5/c1-2-8-18-16-19-10-7-15(21-16)20-14-5-3-4-12-6-9-17-11-13(12)14/h3-7,9-11H,2,8H2,1H3,(H2,18,19,20,21)

InChI Key

CEYPZEFLQMQHJJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=CC(=N1)NC2=CC=CC3=C2C=NC=C3

Origin of Product

United States

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